molecular formula C14H10O2 B1296064 1-(Dibenzo[b,d]furan-2-yl)ethanone CAS No. 13761-32-5

1-(Dibenzo[b,d]furan-2-yl)ethanone

Cat. No.: B1296064
CAS No.: 13761-32-5
M. Wt: 210.23 g/mol
InChI Key: QZSVCHFRQANVHN-UHFFFAOYSA-N
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Description

1-(Dibenzo[b,d]furan-2-yl)ethanone is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the dibenzofuran family and has a molecular weight of 232.26 g/mol. It is also known by its chemical formula C16H10O2.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

1-(Dibenzo[b,d]furan-2-yl)ethanone has been utilized in the development of high-performance blue phosphorescent OLEDs. Researchers have synthesized novel hole blocking materials based on asymmetrically difunctionalized dibenzo[b,d]furan, demonstrating their potential in improving the performance of blue phosphorescent OLEDs. These materials exhibit high thermal stability and triplet energies, contributing to low turn-on voltages, high current and power efficiencies, and superior external quantum efficiencies in OLED applications (Hong et al., 2020).

Biocatalytic Stereoinversion

In biocatalysis, this compound derivatives have been used in the deracemization of racemic 1,2-diol. This process involves stereoinversion by microorganisms, yielding chiral diols with high enantiomeric excess. This application signifies the potential of this compound in chiral synthesis and stereoselective biocatalytic processes (Goswami et al., 1999).

Synthesis of Benzofuran Derivatives

The compound has been instrumental in the synthesis of benzofuran and 2,3-dihydrobenzofuran derivatives. These derivatives are synthesized via the oxidation of specific ethanes, highlighting the versatility of this compound in organic synthesis and the generation of novel chemical structures (Schofield et al., 1971).

Antitubercular Agents

Research has shown the potential of this compound derivatives in medicinal chemistry, particularly as antitubercular agents. Synthesized derivatives have exhibited promising inhibitory activities against Mycobacterium tuberculosis, suggesting their application in the treatment of tuberculosis (Yempala et al., 2014).

Photoluminescent Properties

This compound has been used in the synthesis of platinum(II) complexes with photoluminescent properties. These complexes, characterized by their strong emission at room temperature, demonstrate the compound's utility in the development of materials with potential applications in organic electronics and photonics (Tenne et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 1-(Dibenzo[b,d]furan-2-yl)ethanone are currently unknown. This compound is structurally related to dibenzofuran , which is an aromatic compound that has two benzene rings fused to a central furan ring . .

Mode of Action

The mode of action of this compound is not well-studied. Given its structural similarity to dibenzofuran, it may interact with biological targets in a similar manner. Dibenzofuran is known to undergo electrophilic reactions, such as halogenation and Friedel-Crafts reactions . .

Future Directions

Dibenzofuran is cited in the United States Clean Air Act 1990 Amendments - Hazardous Air Pollutants as a volatile hazardous air pollutant of potential concern . The Superfund Amendment Reauthorization Act (SARA) Section 110 placed dibenzofuran on the revised Agency for Toxic Substances and Disease Registry (ATSDR) priority list of hazardous substances to be the subject of a toxicological profile . The listing was based on the substance’s frequency of occurrence at Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) National Priorities List sites, its toxicity, and/or its potential for human exposure .

Biochemical Analysis

Biochemical Properties

1-(Dibenzo[b,d]furan-2-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo electrophilic reactions, such as halogenation and Friedel-Crafts reactions

Cellular Effects

The effects of this compound on various cell types and cellular processes are noteworthy. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Preliminary studies have indicated that derivatives of dibenzofuran, such as this compound, exhibit cytotoxic effects on certain cancer cell lines . These effects are crucial for exploring its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, dibenzofuran derivatives have been studied for their potential to inhibit specific enzymes involved in metabolic pathways . Understanding these mechanisms is vital for developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that dibenzofuran compounds are relatively stable and can maintain their activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, studies on dibenzofuran derivatives have shown that they can be non-toxic at certain concentrations but may cause harmful effects at higher doses . These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, dibenzofuran derivatives are known to undergo metabolic transformations that can affect metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biological activity. This compound may interact with specific transporters or binding proteins that influence its localization and accumulation. Studies have shown that dibenzofuran compounds can be distributed in various tissues, affecting their overall efficacy and safety

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is essential for predicting its effects on cellular processes and developing targeted therapies .

Properties

IUPAC Name

1-dibenzofuran-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSVCHFRQANVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303608
Record name 1-(dibenzo[b,d]furan-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13761-32-5
Record name NSC159315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(dibenzo[b,d]furan-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYLDIBENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Aluminum chloride (23.8 g, 178.4 mmol) was added portionwise to a solution of dibenzofuran (30.0 g, 178.4 mmol) and acetyl chloride (14.0 g, 178.4 mmol) in dichloroethane at 0° C. After 8 hours, the reaction was quenched with 6N HCl. The layers were separated and the methylene chloride layer was dried (MgSO4), filtered and concentrated to provide a yellow solid. The solid was recrystallized 3 times from hexane to provide 10.6 g (28%) of the title compound as a white solid. 1H NMR (CDCl3, 300 MHz) δ 2.7 (s, 3H), 7.4 (dt, J=7.5 Hz, 0.5 Hz, 1H), 7.5 (dt, J=7.5 Hz, 0.5 Hz, 1H), 7.65 (d, J=7.5 Hz, 2H), 8.0 (d, J=7.5 Hz, 1H), 8.15 (dd, J=7.5 Hz, 0.5 Hz), 8.6 (d, J=0.5 Hz). MS (DCl/NH3) m/e 211 (M+H)+.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
28%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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